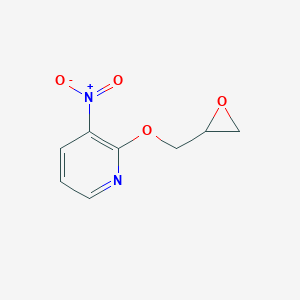

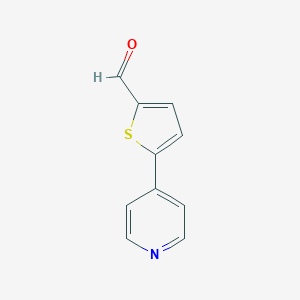

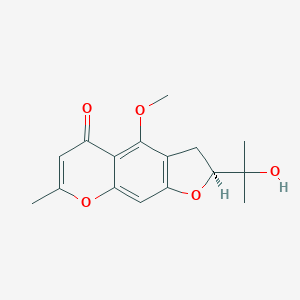

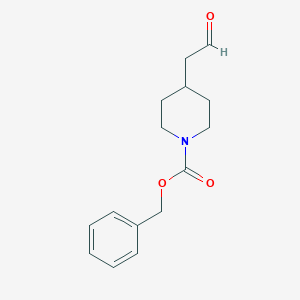

Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate

概要

説明

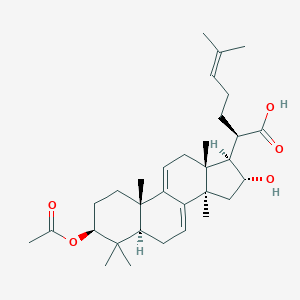

Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their pharmacological properties and potential therapeutic applications. Piperidine derivatives have been extensively studied for their anti-acetylcholinesterase (anti-AChE) activity, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's . They also serve as intermediates in the synthesis of various pharmaceutical agents, including nociceptin antagonists and steroid-5alpha-reductase inhibitors .

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps, including the formation of benzylpiperidine and benzylpyrrolidine derivatives , the use of chiral enaminoesters and diastereoselective reduction , and the Mannich procedure . A novel method for synthesizing a related compound, 1-benzenemethyl piperidine-4-carboxylic acid, has been reported, which includes steps such as N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis . These methods highlight the versatility and complexity of synthesizing piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex, with isomerism observed with respect to keto-enol tautomerism and cis or trans substitution . Crystallographic analysis has been used to determine the structure of specific derivatives, such as 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine . These studies are crucial for understanding the three-dimensional conformation of the molecules, which is important for their biological activity.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including nucleophilic attacks , reactions with benzylidenemalononitriles, and cyanoacrylic esters . These reactions can lead to the formation of different products, such as 4H-pyrano[3,2-c]pyridines and benzylidenebis derivatives . The reactivity of these compounds is essential for their utility in synthesizing new pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the crystal structure analysis provides insights into the compound's solid-state properties . The stereochemistry of the derivatives also affects their physical properties, as seen in the study of 2,6-dipyridine substituted N-benzyl-4-piperidone mono- and dicarboxylates .

科学的研究の応用

Synthesis and Reactivity

- The preparation and reactivity of similar compounds to Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate have been extensively studied. For instance, compounds with a 4-piperidone framework, such as 1-Benzyl-2,4-Piperidinedione-3-Carboxylic Acid Derivatives, have been used as synthetic intermediates, particularly in natural product synthesis and compounds with pharmacological interest. These derivatives have found applications in the synthesis of emetine-like antiepileptic and herbicide agents (Ibenmoussa et al., 1998).

Biological and Pharmacological Activities

- N-substituted derivatives of compounds similar to Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate, such as 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, have been synthesized and shown to exhibit moderate to talented antibacterial activity. This indicates potential pharmacological applications in the field of antimicrobial agents (Khalid et al., 2016).

- Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has been explored for inhibitory activity toward steroid-5alpha-reductase type 1 and 2, suggesting potential uses in treating conditions related to these enzymes, such as certain types of hair loss or prostate issues (Picard et al., 2000).

Catalysis and Synthesis

- Compounds related to Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate have been used in palladium-catalyzed C-H functionalization, highlighting their utility in complex chemical synthesis and pharmaceutical research. This methodology is essential for developing novel compounds and intermediates in medicinal chemistry (Magano et al., 2014).

Enzyme Inhibition Studies

- Derivatives of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate have been studied for their anti-acetylcholinesterase activity. This indicates potential applications in the development of treatments for diseases like Alzheimer's, where acetylcholinesterase inhibitors play a crucial role (Sugimoto et al., 1992).

Microbial and Stereochemical Studies

- Microbial reduction studies involving ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, a compound structurally similar to Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate, have shown high diastereo- and enantioselectivities. This research contributes to the understanding of stereochemistry in organic compounds and aids in the development of more efficient synthetic processes (Guo et al., 2006).

特性

IUPAC Name |

benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-11-8-13-6-9-16(10-7-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,11,13H,6-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDLYAHRIXBDKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624236 | |

| Record name | Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | |

CAS RN |

130312-10-6 | |

| Record name | Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。